Cas no 109919-26-8 (2-Bromo-6-Chloro-4-(trifluoromethyl)aniline)

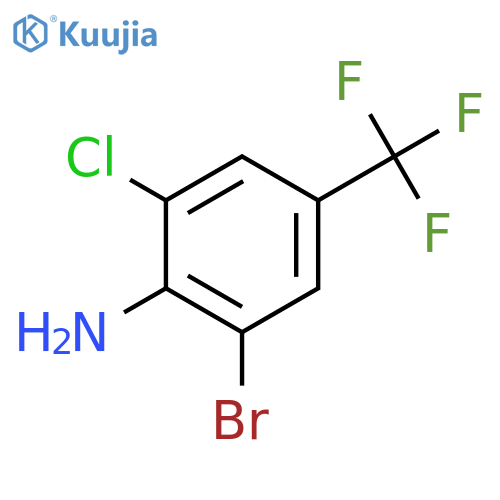

109919-26-8 structure

商品名:2-Bromo-6-Chloro-4-(trifluoromethyl)aniline

CAS番号:109919-26-8

MF:C7H4BrClF3N

メガワット:274.465570449829

MDL:MFCD00042180

CID:62791

PubChem ID:24878621

2-Bromo-6-Chloro-4-(trifluoromethyl)aniline 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-6-Chloro-4-(trifluoromethyl)aniline

- 2-Bromo-6-chloro-4-trifluoromethylaniline

- 4-Amino-3-bromo-5-chlorobenzotrifluoride

- BUTTPARK 44\03-53

- 2-BROMO-6-CHLORO-4-(TRIFLUOROMETHYL)PHENYLAMINE

- 2-BROMO-6-CHLORO-4-(

- 4-Amino-3-bromo-5-chlorobenzotrifluoride98%

- 4-Amino-3-bromo-5-chlorobenzotrifluoride 98%

- DTXSID30353192

- AC-1575

- 109919-26-8

- 3Y-0805

- Benzenamine, 2-bromo-6-chloro-4-(trifluoromethyl)-

- CS-0193280

- 2-bromo-6-chloro-4-trifluoromethyl aniline

- A19727

- 2-BROMO-6-CHLORO-4-(TRIFLUOROMETHYL) ANILINE

- FT-0617485

- J-002348

- SCHEMBL7713740

- 2-Bromo-6-chloro-4-(trifluoromethyl)benzenamine

- MFCD00042180

- AKOS005090736

- AM61731

- DB-020683

-

- MDL: MFCD00042180

- インチ: InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2

- InChIKey: OVJCOPVKCCJSFE-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C(=C1Br)N)Cl)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 272.91700

- どういたいしつりょう: 272.916774

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 26

じっけんとくせい

- 色と性状: 無色または黄色固体

- 密度みつど: 1.7463 (estimate)

- ゆうかいてん: 27-30 °C (lit.)

- ふってん: 72 °C (0.2 mmHg)

- フラッシュポイント: 華氏温度:230°f

摂氏度:110°c - 屈折率: 1.536

- PSA: 26.02000

- LogP: 4.28470

- ようかいせい: 水に溶けない

2-Bromo-6-Chloro-4-(trifluoromethyl)aniline セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:2811

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- 包装等級:III

- 危険レベル:6.1

- 包装グループ:III

- 危険レベル:6.1

- セキュリティ用語:6.1

- リスク用語:R20/21/22; R36/37/38

- 包装カテゴリ:III

2-Bromo-6-Chloro-4-(trifluoromethyl)aniline 税関データ

- 税関コード:2921420090

- 税関データ:

中国税関コード:

2921420090概要:

2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Bromo-6-Chloro-4-(trifluoromethyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 004163-1g |

2-Bromo-6-chloro-4-(trifluoromethyl)aniline |

109919-26-8 | 97% | 1g |

$11.00 | 2024-07-19 | |

| Oakwood | 004163-5g |

2-Bromo-6-chloro-4-(trifluoromethyl)aniline |

109919-26-8 | 97% | 5g |

$14.00 | 2024-07-19 | |

| Alichem | A013021402-500mg |

2-Bromo-6-chloro-4-(trifluoromethyl)aniline |

109919-26-8 | 97% | 500mg |

$823.15 | 2023-09-04 | |

| Apollo Scientific | PC1374-1g |

4-Amino-3-bromo-5-chlorobenzotrifluoride |

109919-26-8 | 98% | 1g |

£10.00 | 2023-06-14 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09235-250mg |

2-Bromo-6-chloro-4-(trifluoromethyl)aniline, 98% |

109919-26-8 | 98% | 250mg |

¥666.00 | 2023-03-02 | |

| TRC | B678928-50mg |

2-Bromo-6-chloro-4-(trifluoromethyl)aniline |

109919-26-8 | 50mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B55150-25g |

2-Bromo-6-Chloro-4-(trifluoromethyl)aniline |

109919-26-8 | 98% | 25g |

¥548.0 | 2022-04-28 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09235-1g |

2-Bromo-6-chloro-4-(trifluoromethyl)aniline, 98% |

109919-26-8 | 98% | 1g |

¥1838.00 | 2023-03-02 | |

| Fluorochem | 004163-5g |

2-Bromo-6-chloro-4-(trifluoromethyl)aniline |

109919-26-8 | 98% | 5g |

£11.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-ZH200-5g |

2-Bromo-6-chloro-4-(trifluoromethyl)aniline |

109919-26-8 | 98% | 5g |

¥409.0 | 2022-02-28 |

2-Bromo-6-Chloro-4-(trifluoromethyl)aniline サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:109919-26-8)2-溴-6-氯-4-(三氟甲基)苯胺

注文番号:LE1643758

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:30

価格 ($):discuss personally

2-Bromo-6-Chloro-4-(trifluoromethyl)aniline 関連文献

-

1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

109919-26-8 (2-Bromo-6-Chloro-4-(trifluoromethyl)aniline) 関連製品

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:109919-26-8)2-Bromo-6-Chloro-4-(trifluoromethyl)aniline

清らかである:99%

はかる:100g

価格 ($):262.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:109919-26-8)4-Amino-3-bromo-5-chlorobenzotrifluoride

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ